Cas no 959-23-9 (4'-Methoxychalcone)

4'-Methoxychalcone structure
4'-Methoxychalcone structure
Product Name:4'-Methoxychalcone
N.o CAS:959-23-9
MF:C16H14O2
MW:238.281164646149
MDL:MFCD00008407
CID:83255
PubChem ID:92853
Update Time:2024-10-25

4'-Methoxychalcone Propriedades químicas e físicas

Nomes e Identificadores

    • 4′-Methoxychalcone
    • 2-BENZYLIDENE-4'-METHOXYACETOPHENONE
    • 1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • (E)-1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • RARECHEM AM UC 0609
    • alpha-styryl p-anisyl ketone
    • 4-Methoxychalcone
    • 4'-Methoxychalcone
    • METHOXYCHALCONE, 4'-(RG)
    • 1-(4'-methoxyphenyl)-3-phenylpropenone
    • benzylidene-4'-methoxyacetophenone
    • METHOXYCHALCONE,4'
    • 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4′-methoxy- (6CI, 7CI, 8CI)
    • 1-(4-Methoxyphenyl)-3-phenylpropenone
    • 1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one
    • 4-Methoxyphenyl styryl ketone
    • NSC 37157
    • s5851
    • NCGC00095535-04
    • InChI=1/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7
    • Styryl p-anisyl ketone
    • NSC37157
    • 959-23-9
    • ST059919
    • Q27274750
    • AKOS001325034
    • (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
    • NCGC00095535-03
    • 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
    • SDCCGMLS-0066535.P001
    • S10032
    • NSC-37157
    • AB00375841-02
    • METHOXYCHALCONE, TRANS-4'-
    • HY-128400
    • (E)-1-(4-Methoxy-phenyl)-3-phenyl-propenone
    • CHALCONE, 4'-METHOXY-
    • CCG-214164
    • ACon1_000177
    • SPECTRUM211475
    • E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
    • BM45N45FIZ
    • 22966-19-4
    • CS-0099579
    • NCGC00095535-01
    • MFCD00008407
    • 1-(4-Methoxy-phenyl)-3-phenyl-propenone
    • STK831846
    • (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
    • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (6)
    • MEGxp0_001883
    • BRD-K09233738-001-04-4
    • CHEMBL34398
    • TS-00699
    • BSPBio_002861
    • DTXSID001238595
    • BDBM50141532
    • Spectrum5_000236
    • .ALPHA.-STYRYL P-ANISYL KETONE
    • NCGC00095535-02
    • AF-961/00496034
    • CHEBI:174232
    • Z46053756
    • PD002123
    • SR-05000002481-1
    • SR-05000002481
    • 2-propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, (2E)-
    • 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one
    • LMPK12120188
    • MDL: MFCD00008407
    • Inchi: 1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3
    • Chave InChI: KJHHAPASNNVTSN-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(OC)=CC=1)C=CC1C=CC=CC=1
    • BRN: 644640

Propriedades Computadas

  • Massa Exacta: 238.09900
  • Massa monoisotópica: 238.09938
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 282
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 26.3

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.114
  • Ponto de Fusão: 101-103 °C(lit.)
  • Ponto de ebulição: 397.5°Cat760mmHg
  • Ponto de Flash: 180.5°C
  • Índice de Refracção: 1.606
  • Coeficiente de partição da água: Soluble in dichloromethane and methanol. Insoluble in water.
  • PSA: 26.30000
  • LogP: 3.59130
  • Solubilidade: 未确定

4'-Methoxychalcone Informações de segurança

  • WGK Alemanha:3
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S36
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38

4'-Methoxychalcone Dados aduaneiros

  • CÓDIGO SH:2914509090
  • Dados aduaneiros:

    中国海关编码:

    2914509090

    概述:

    2914509090 含其他含氧基的酮. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4'-Methoxychalcone Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A019114939-500g
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one
959-23-9 95%
500g
$476.32 2023-08-31
S e l l e c k ZHONG GUO
S5851-25mg
4'-Methoxychalcone
959-23-9 99.93%
25mg
¥794.87 2023-09-16
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-200 mg
4'-Methoxychalcone
959-23-9 98.93%
200mg
¥1480.00 2022-04-26
MedChemExpress
HY-128400-25mg
4'-Methoxychalcone
959-23-9 99.82%
25mg
¥350 2025-04-15
MedChemExpress
HY-128400-50mg
4'-Methoxychalcone
959-23-9 99.82%
50mg
¥620 2025-04-15
MedChemExpress
HY-128400-100mg
4'-Methoxychalcone
959-23-9 99.82%
100mg
¥1200 2025-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M68720-100mg
4-Methoxychalcone
959-23-9
100mg
¥658.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-5 mg
4'-Methoxychalcone
959-23-9 98.93%
5mg
¥267.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-10 mg
4'-Methoxychalcone
959-23-9 98.93%
10mg
¥387.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-25 mg
4'-Methoxychalcone
959-23-9 98.93%
25mg
¥282.00 2022-04-26

4'-Methoxychalcone Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 5 - 10 °C
Referência
An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3·7H2O
Bhat, Prabhat; Shridhar, Gomathi; Ladage, Savita; Ravishankar, Lakshmy, Journal of Chemical Sciences (Berlin, 2017, 129(9), 1441-1448

Método de produção 2

Condições de reacção
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ;  7 h, rt
Referência
Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 3 h, rt
Referência
Recyclable Copper Nanoparticles-Catalyzed Hydroboration of Alkenes and β-Borylation of α,β-Unsaturated Carbonyl Compounds with Bis(Pinacolato)Diboron
Shegavi, Mahadev L.; Saini, Suresh; Bhawar, Ramesh; Vishwantha, Meghana Desai; Bose, Shubhankar Kumar, Advanced Synthesis & Catalysis, 2021, 363(9), 2408-2416

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt; overnight, rt
Referência
A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols
Senguttuvan, S.; Nagarajan, Samuthira, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Método de produção 5

Condições de reacção
1.1 Catalysts: Sodium hydroxide ,  Water ,  Agar Solvents: Ethanol ;  90 min, 28 - 30 °C
Referência
Novel gel-entrapped base catalysts for the Claisen-Schmidt reaction
Chaphekar, Sachin S.; Samant, Shriniwas D., Journal of Chemical Technology and Biotechnology, 2004, 79(7), 769-773

Método de produção 6

Condições de reacção
1.1 Catalysts: Sodium nitrate Solvents: Water ;  30 min, rt
1.2 Reagents: Oxygen ;  2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ;  24 h, rt
Referência
Application of natural phosphate modified with sodium nitrate in the synthesis of chalcones: a soft and clean method
Sebti, Said; Solhy, Abderrahim; Tahir, Rachid; Abdelatif, Smahi; Boulaajaj, Said; et al, Journal of Catalysis, 2003, 213(1), 1-6

Método de produção 7

Condições de reacção
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ;  60 min, 55 °C
Referência
Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz, Phosphorus, 2013, 188(12), 1778-1791

Método de produção 8

Condições de reacção
1.1 Catalysts: Aluminum triflate (crosslinked-polystyrene-supported aluminum triflate) ;  3.1 h, 80 °C
Referência
Friedel-Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflate
Boroujeni, Kaveh Parvanak; Parvanak, Kamran, Journal of the Serbian Chemical Society, 2011, 76(2), 155-163

Método de produção 9

Condições de reacção
1.1 Catalysts: Potassium hydroxide ;  5 min, rt
Referência
Advanced Mechanochemistry Device for Sustainable Synthetic Processes
Gomes, Carla; Vinagreiro, Carolina S.; Damas, Liliana; Aquino, Gilberto; Quaresma, Joana; et al, ACS Omega, 2020, 5(19), 10868-10877

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Referência
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Referência
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  3 - 4 h, rt
Referência
Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition
Ceylan, Mustafa; Gezegen, Hayreddin, Turkish Journal of Chemistry, 2008, 32(1), 55-61

Método de produção 13

Condições de reacção
1.1 Catalysts: Alumina ,  Potassium fluoride Solvents: Ethanol ;  25 min
Referência
Application of ultrasound irradiation in synthesis of chalcones
Huang, Dan; Jiang, Guo-Qing, Youji Huaxue, 2002, 22(12), 1057-1059

Método de produção 14

Condições de reacção
1.1 Catalysts: Copper perchlorate hexahydrate ;  60 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  cooled
Referência
Sonochemical aldol condensation using copper perchlorate hexahydrate as catalyst in solventless media
Puri, Saurabh; Kaur, Balbir; Kumar, Harish, International Journal of Chemistry (Mumbai, 2013, 2(2), 254-258

Método de produção 15

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Referência
Synthesis, characterization and antimicrobial activity of thiazole, benzothiazole and pyrimidine derivatives bearing sydnone moieties
Asundaria, S. T.; Patel, K. C., Pharmaceutical Chemistry Journal, 2012, 45(12), 725-731

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
Referência
Imidazotriazine compounds and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
, China, , ,

Método de produção 17

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Referência
Novel phosphorous (v)-based reagents, processes for the preparation tony thereof, and their use in making stereo-defined organophoshorous (v) compounds
, World Intellectual Property Organization, , ,

Método de produção 18

Condições de reacção
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, 15 °C; 24 h, 15 °C
Referência
Synthesis and cytotoxic activity of chalcone derivatives on human breast cancer cell lines
Harmastuti, Nuraini; Herowati, Rina; Susilowati, Dyah; Pranowo, Harno Dwi; Mubarika, Sofia, Indonesian Journal of Chemistry, 2012, 12(3), 261-267

Método de produção 19

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, di-μ-chlorotetrachlorodip… Solvents: Toluene ;  40 min, rt
Referência
A versatile method for the synthesis of diaryl and alkyl aryl ketones via palladium-catalysed cross-coupling reaction of arylboronic acids with acyl chlorides
Rafiee, Fatemeh; Hajipour, Abdol R., Applied Organometallic Chemistry, 2015, 29(3), 181-184

Método de produção 20

Condições de reacção
1.1 Catalysts: 4-Methoxybenzaldehyde Solvents: Toluene ;  2 h, reflux
Referência
Efficient synthesis of chalcones by a solid base catalyst
Kantam, M. Lakshmi; Prakash, B. Veda; Reddy, Ch. Venkat, Synthetic Communications, 2005, 35(14), 1971-1978

4'-Methoxychalcone Raw materials

4'-Methoxychalcone Preparation Products

4'-Methoxychalcone Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:959-23-9)4'-Methoxychalcone
Número da Ordem:A1205911
Estado das existências:in Stock
Quantidade:100g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:43
Preço ($):186.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:959-23-9)4'-Methoxychalcone
A1205911
Pureza:99%
Quantidade:100g
Preço ($):186.0
E- mail